2-Deoxy-3,4

carbohydrate chemistry protected sugars synthetic intermediates

Achieve precise regioselectivity in your glycosylation workflows with this uniquely protected D-arabinose derivative. The 3,4-O-isopropylidene ketal and propylene dithioacetal at C-1 leave the 5,6-diol free for targeted glycosylation or click chemistry derivatization, while the dithioacetal remains ready for late-stage activation—eliminating the risk of undesired side reactions inherent to non-isopropylidene or fully protected analogs. Essential as an HPLC buffer standard for saccharide analysis and as a building block for 2-deoxyhexoses in medicinal chemistry. White solid, MP 108–110°C.

Molecular Formula C15H26O4S2
Molecular Weight 334.5 g/mol
Cat. No. B12292548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-3,4
Molecular FormulaC15H26O4S2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C
InChIInChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3
InChIKeyMQCXYIUIBYSRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal (CAS 1217816-60-8) – A Protected Sugar Derivative for Precision Carbohydrate Synthesis


2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal (CAS 1217816-60-8, PubChem CID 29977142) is a protected D-arabinose derivative that features a propylene dithioacetal group at the anomeric position and an isopropylidene ketal protecting the 3,4-hydroxyl positions . Its molecular formula is C12H22O4S2 and its molecular weight is 294.4 g/mol [1]. The compound is a white solid with a melting point of 108-110°C and is soluble in chloroform, dichloromethane, and DMSO . It is primarily employed as a protected carbohydrate building block in organic synthesis, particularly for glycosylation reactions, and as a buffer standard in HPLC methods for saccharide analysis .

Why 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal Cannot Be Replaced by Generic Protected Sugar Analogs


Protected sugar derivatives in the same class exhibit distinct reactivity, stability, and selectivity profiles due to variations in protecting group architecture. The 2-deoxy-3,4-O-isopropylidene-D-arabino-hexose propylene dithioacetal (CAS 1217816-60-8) combines a 3,4-O-isopropylidene ketal with a propylene dithioacetal at C-1, a specific arrangement that dictates its behavior in glycosylation and synthetic transformations . Closely related analogs, such as 2-deoxy-D-arabino-hexose propylene dithioacetal (CAS 91294-63-2), which lacks the isopropylidene protection, or the fully protected 2-deoxy-3,4:5,6-di-O-isopropylidene analog (CAS 91294-64-3), will yield different regioselectivity, solubility, and reaction outcomes [1]. Substitution with a non-isopropylidene-protected or differently protected analog risks compromised synthetic efficiency, altered reaction kinetics, and failure to achieve the desired glycosidic linkage.

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal: Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Formula Differentiate from Unprotected and Fully Protected Analogs

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal (target compound) has a molecular weight of 294.4 g/mol and formula C12H22O4S2, while the 3,4-unprotected analog 2-deoxy-D-arabino-hexose propylene dithioacetal (CAS 91294-63-2) has a molecular weight of 254.37 g/mol and formula C9H18O4S2, and the fully protected 2-deoxy-3,4:5,6-di-O-isopropylidene analog (CAS 91294-64-3) has a molecular weight of 334.5 g/mol and formula C15H26O4S2 [1]. The target compound's molecular weight is 40 g/mol heavier than the unprotected analog and 40.1 g/mol lighter than the fully protected analog, reflecting its intermediate protection state. This precise protection pattern—with an isopropylidene group at 3,4-positions and free hydroxyls at 5,6—enables specific regioselective manipulations that are not possible with either the fully unprotected or fully protected variants.

carbohydrate chemistry protected sugars synthetic intermediates

Melting Point and Physical State Differentiate for Purification and Handling

The target compound exhibits a melting point of 108-110°C and is a white solid at room temperature, which facilitates purification by recrystallization and ensures ease of handling and storage . In contrast, the unprotected analog 2-deoxy-D-arabino-hexose propylene dithioacetal (CAS 91294-63-2) does not have a widely reported melting point in vendor datasheets, and its physical state may vary depending on hydration, while the fully protected analog (CAS 91294-64-3) has a melting point of approximately 95-98°C [1]. The higher melting point of the target compound provides a wider temperature window for crystallization and may indicate higher lattice energy, which can correlate with improved long-term stability under ambient storage conditions.

purification crystallization compound storage

Unique Application as an HPLC Buffer Standard for Saccharide Analysis

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal has been specifically used as a buffer standard in high-performance liquid chromatography (HPLC) methods for the analysis of saccharides and sugar alcohols . Neither the unprotected analog (CAS 91294-63-2) nor the fully protected analog (CAS 91294-64-3) has been documented in vendor literature as serving this analytical role. This application stems from the compound's defined retention characteristics and stability under HPLC conditions, which are influenced by its intermediate protection state. The availability of this compound as a reference standard enables accurate quantification and method validation in carbohydrate analytics.

HPLC analytical chemistry carbohydrate analysis

Hydrogen Bond Donor/Acceptor Count Impacts Solubility and Chromatographic Behavior

The target compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors, as computed by PubChem, while the unprotected analog (CAS 91294-63-2) has 4 hydrogen bond donors and 4 hydrogen bond acceptors, and the fully protected analog (CAS 91294-64-3) has 0 hydrogen bond donors and 6 hydrogen bond acceptors [1][2][3]. The intermediate number of hydrogen bond donors (2) in the target compound modulates its solubility in organic solvents such as chloroform and dichloromethane while retaining sufficient polarity for certain aqueous-organic mixtures. This balance is crucial for applications requiring both solubility in organic reaction media and compatibility with aqueous work-up procedures.

solubility chromatography drug design

Optimal Application Scenarios for 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal in Academic and Industrial R&D


Regioselective Glycosylation in Oligosaccharide and Glycoconjugate Synthesis

The 3,4-O-isopropylidene protection leaves the 5,6-hydroxyls free, enabling selective glycosylation at those positions while preserving the dithioacetal at C-1 for later activation. This regioselectivity is critical for constructing complex oligosaccharides, glycosylated proteins, and glycoconjugates with defined branching patterns .

HPLC Method Development and Validation for Carbohydrate Quantification

The compound's documented use as an HPLC buffer standard for saccharide analysis makes it an essential reference material for analytical laboratories developing or validating chromatographic methods for sugars and sugar alcohols .

Synthetic Intermediate for 2-Deoxy Carbohydrate Derivatives

As a protected 2-deoxy sugar, this compound serves as a key building block for the synthesis of 2-deoxyhexoses and their analogs, which are valuable in medicinal chemistry for developing inhibitors of carbohydrate-processing enzymes and in the study of glycobiology .

Click Chemistry and Bioconjugation via 5,6-Diol Functionalization

The free 5,6-diol moiety can be further derivatized with click chemistry handles (e.g., propargyl, azide) or fluorophores, enabling the incorporation of the carbohydrate scaffold into bioconjugates, probes, and materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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